molecular formula C16H13BrN6O B10910684 3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole

3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10910684
M. Wt: 385.22 g/mol
InChI Key: RYOFECDMHQXCTE-QGMBQPNBSA-N
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Description

The compound 3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole is a complex organic molecule that belongs to the class of triazinoindoles. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple functional groups, including a bromofuran moiety and a triazinoindole core, makes it a versatile candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole typically involves a multi-step process:

    Formation of the Triazinoindole Core: The initial step involves the synthesis of the triazinoindole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromofuran Moiety: The bromofuran group is introduced via a bromination reaction, where a furan derivative is treated with a brominating agent such as N-bromosuccinimide (NBS).

    Condensation Reaction: The final step involves the condensation of the bromofuran derivative with a hydrazine derivative to form the desired compound. This reaction is typically carried out in the presence of a catalyst under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Scalability: The process is designed to be scalable, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole: can be compared with other similar compounds, such as:

    Triazinoindoles: Compounds with similar triazinoindole cores but different substituents.

    Bromofuran Derivatives: Compounds with bromofuran moieties but different core structures.

    Hydrazinyl Derivatives: Compounds with hydrazinyl groups but different aromatic systems.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Conclusion

This compound: is a compound of significant interest due to its versatile chemical reactivity and potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H13BrN6O

Molecular Weight

385.22 g/mol

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C16H13BrN6O/c1-2-9-3-5-12-11(7-9)14-15(19-12)20-16(23-21-14)22-18-8-10-4-6-13(17)24-10/h3-8H,2H2,1H3,(H2,19,20,22,23)/b18-8+

InChI Key

RYOFECDMHQXCTE-QGMBQPNBSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=C(O4)Br

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=C(O4)Br

Origin of Product

United States

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